{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid
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Description
{5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid is a useful research compound. Its molecular formula is C11H10FN3O3 and its molecular weight is 251.217. The purity is usually 95%.
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Scientific Research Applications
Polymethylated DOTA Ligands and Lanthanide Chelates
Research on DOTA derivatives, which form sterically crowded lanthanide chelates, shows their potential in enhancing magnetic resonance imaging (MRI) contrast and as probes in magnetic resonance thermometric imaging. Such derivatives demonstrate the impact of alkyl substitution on conformational mobility and relaxivity, indicating their utility in biomedical imaging and diagnostic applications (Ranganathan et al., 2002).
Dual PPARα/δ Agonists for Metabolic Disorders
The synthesis and testing of 1,4-disubstituted 1,2,3-triazoles for their role as dual PPARα and PPARδ agonists reveal the compound's potential in treating metabolic disorders. Such compounds have shown significant agonist activities, suggesting their applicability in therapeutic interventions for diseases like diabetes and dyslipidemia (Ciocoiu et al., 2010).
Antimicrobial and Anti-inflammatory Agents
Research into 1,2,4-triazole derivatives has explored their synthesis and application as antimicrobial and anti-inflammatory agents. These compounds have been found to exhibit significant activity against various microorganisms, pointing towards their potential in developing new antimicrobial therapies (Salgın-Gökşen et al., 2007).
Fluorescent Probes for Zinc Detection
The development of fluorescent probes based on quinoline derivatives for zinc detection highlights the role of such compounds in biological and chemical sensing. These probes show strong fluorescence across a wide pH range, making them useful for detecting zinc in various environmental and biological contexts (Hendrickson et al., 2003).
Properties
IUPAC Name |
2-[5-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3/c12-7-1-3-8(4-2-7)18-6-10-13-9(14-15-10)5-11(16)17/h1-4H,5-6H2,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNBZRLKIXQDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=NN2)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.